5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide
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Description
5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide is a chemical compound with the CAS Number: 2375274-50-1 . It has a molecular weight of 362.27 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C18H20BrNO2/c1-4-22-16-9-6-14 (7-10-16)13 (3)20-18 (21)17-11-15 (19)8-5-12 (17)2/h5-11,13H,4H2,1-3H3, (H,20,21)
. This code provides a detailed description of the molecule’s structure, including the positions of the bromine, ethoxyphenyl, and methylbenzamide groups. Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 362.27 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results .Scientific Research Applications
Agrochemicals and Crop Protection
The compound’s aromatic structure and functional groups could be relevant in designing agrochemicals. Scientists explore its potential as a herbicide, fungicide, or insecticide. Its bioactivity against pests and its environmental impact are critical factors in this field.
For more technical details, you can find the MSDS and related peer-reviewed papers here . Additionally, Benchchem offers qualified products related to this compound here.
properties
IUPAC Name |
5-bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-4-22-16-9-6-14(7-10-16)13(3)20-18(21)17-11-15(19)8-5-12(17)2/h5-11,13H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYKNBWNJBPSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2=C(C=CC(=C2)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide |
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